4-(4-chlorophenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole
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Overview
Description
4-(4-chlorophenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with various functional groups, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole typically involves multiple steps. One common route includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the chlorophenyl, methylphenyl, and phenylethenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Industrial methods also focus on optimizing the cost and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
4-(4-chlorophenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenyl methyl sulfone
- 4-chlorophenyl methanesulfonyl chloride
- 4-chlorophenyl methyl sulfide
Uniqueness
Compared to similar compounds, 4-(4-chlorophenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(4-chlorophenyl)-3-[(4-methylphenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3S/c1-18-7-9-20(10-8-18)17-29-24-27-26-23(16-11-19-5-3-2-4-6-19)28(24)22-14-12-21(25)13-15-22/h2-16H,17H2,1H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUAYTUNYGERKI-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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